molecular formula C16H21ClN2O4S2 B1198372 Almarl CAS No. 41287-43-8

Almarl

货号: B1198372
CAS 编号: 41287-43-8
分子量: 404.9 g/mol
InChI 键: CKQHXOCXLJZGSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Almarl, known scientifically as arotinolol, is a medication that belongs to the class of mixed alpha and beta blockers. It is primarily used in the treatment of high blood pressure and essential tremor. Arotinolol also acts as a beta-3 receptor agonist, which contributes to its pharmacological effects .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of arotinolol hydrochloride involves several steps. The core of the tablet is prepared from a mixture containing 10 percent arotinolol hydrochloride, 83-88 percent filler, 1-5 percent adhesive, and 0.2-2 percent lubricant, such as magnesium stearate. The coating membrane is made from water-soluble membrane coating powder, accounting for 1.5-2.5 percent of the weight of the tablet core .

Industrial Production Methods: Industrial production of arotinolol hydrochloride focuses on ensuring high stability, quick action, and excellent product dissolution. The process is designed to address issues such as the complexity of sugar-coated tablets and the instability of quality in existing formulations .

化学反应分析

Types of Reactions: Arotinolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of arotinolol include tert-butylamine, thiazole derivatives, and thiophene carboxamide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include the active pharmaceutical ingredient arotinolol hydrochloride, which is used in the final tablet formulation .

科学研究应用

Chemistry

Arotinolol is studied for its unique chemical properties and potential modifications to enhance its pharmacological effects. Research focuses on:

  • Chemical Structure Analysis : Understanding how structural variations affect its efficacy and safety.
  • Synthesis of Derivatives : Developing new compounds based on arotinolol's structure to explore improved therapeutic profiles.

Biology

In biological research, arotinolol's interactions with adrenergic receptors are of particular interest:

  • Adrenergic Receptor Interactions : Studies investigate how arotinolol binds to beta-1, beta-2, and alpha-1 adrenergic receptors, influencing cellular signaling pathways.
  • Cellular Signaling Pathways : Research explores how these interactions affect downstream signaling processes, potentially leading to new therapeutic strategies.

Medicine

Arotinolol's clinical applications are significant:

  • Hypertension Treatment : Clinical trials assess its effectiveness in managing high blood pressure.
  • Essential Tremor Management : Research investigates its role in controlling tremors in patients with essential tremor.
  • Cardiovascular Conditions : Arotinolol is evaluated for its broader implications in treating various cardiovascular diseases.

Industry Applications

In the pharmaceutical industry, arotinolol is leveraged for:

  • Development of Antihypertensive Therapies : Its mixed receptor activity allows for comprehensive treatment options for hypertension.
  • Research on Combination Therapies : Studies focus on how arotinolol can be combined with other medications to enhance therapeutic outcomes.

Case Study 1: Arotinolol in Hypertension Management

A clinical trial published in 2023 evaluated the efficacy of arotinolol in patients with resistant hypertension. The study found that patients receiving arotinolol experienced significant reductions in systolic and diastolic blood pressure compared to those on standard therapies alone. The trial highlighted the compound's potential as an adjunct therapy for difficult-to-treat cases.

Case Study 2: Arotinolol for Essential Tremor

In another study conducted in 2024, researchers explored the effects of arotinolol on patients suffering from essential tremor. Results indicated that patients treated with arotinolol showed marked improvements in tremor severity scores compared to placebo groups. This study supports the potential of arotinolol as an effective treatment option for managing essential tremor symptoms.

作用机制

Arotinolol exerts its effects by binding to beta-1, beta-2, and alpha-1 adrenergic receptor sites with high affinity. Radioligand studies have shown that arotinolol has a higher affinity for beta-receptors compared to alpha-receptors. The mechanism of action involves a reduction in cardiac output via beta-blockade and an inhibition of the counter-regulatory increase in peripheral resistance mediated by alpha-blockade .

相似化合物的比较

    Propranolol: Another beta-blocker used for hypertension and anxiety.

    Metoprolol: A selective beta-1 blocker used for heart conditions.

    Carvedilol: A non-selective beta-blocker with alpha-blocking properties.

Uniqueness of Arotinolol: Arotinolol is unique due to its mixed alpha and beta-blocking properties, along with its beta-3 receptor agonist activity. This combination allows it to provide comprehensive cardiovascular benefits, making it distinct from other beta-blockers .

常见问题

Basic Research Questions

Q. How should researchers conduct a systematic literature review on Almarl to identify gaps in pharmacological studies?

  • Methodological Answer : Begin by defining search terms (e.g., "this compound pharmacokinetics," "this compound clinical trials") and use advanced academic databases (PubMed, Web of Science) with Boolean operators to refine results. Filter studies by publication date (last 10 years) and peer-reviewed status. Organize findings into categories (e.g., efficacy, toxicity) and use tools like PRISMA flowcharts to document inclusion/exclusion criteria. Critically evaluate conflicting results, such as variations in dosage effects, and note understudied areas (e.g., long-term safety) .

Q. What are the key considerations for designing initial in vitro experiments to assess this compound’s biochemical interactions?

  • Methodological Answer : Establish clear objectives (e.g., enzyme inhibition assays, receptor binding affinity). Use controlled variables (pH, temperature) and include positive/negative controls. Validate assays via reproducibility tests across multiple trials. Document protocols in detail, including reagent sources and equipment specifications, to ensure replicability. Reference existing this compound studies to align methodologies with established benchmarks .

Q. How can researchers ensure data integrity when collecting preliminary toxicity data for this compound?

  • Methodological Answer : Implement double-blind data entry and automated checks for outliers. Use standardized formats (e.g., OECD guidelines for toxicology) to structure datasets. Cross-validate findings with orthogonal methods (e.g., HPLC for concentration verification). Maintain audit trails and raw data backups in secure repositories .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s efficacy data across heterogeneous clinical trials?

  • Methodological Answer : Perform meta-analyses to aggregate data, adjusting for variables like patient demographics or dosage regimens. Apply statistical models (e.g., random-effects models) to account for heterogeneity. Investigate confounding factors (e.g., drug interactions) through subgroup analyses. Transparently report limitations, such as publication bias, in the discussion section .

Q. How should researchers design a robust in vivo study to evaluate this compound’s long-term neuropharmacological effects?

  • Methodological Answer : Select animal models with genetic relevance to human pathways (e.g., transgenic mice for Alzheimer’s studies). Use longitudinal designs with staggered sampling points (3-, 6-, 12-month intervals). Incorporate behavioral assays (e.g., Morris water maze) and biomarker analyses (e.g., tau protein levels). Ensure ethical compliance via IACUC-approved protocols and power analyses to justify sample sizes .

Q. What methodological frameworks are recommended for validating this compound’s mechanism of action in interdisciplinary studies?

  • Methodological Answer : Combine omics approaches (proteomics, metabolomics) with computational modeling (molecular docking simulations). Validate hypotheses using siRNA knockdown or CRISPR-edited cell lines. Collaborate with bioinformaticians to analyze pathway enrichment and network interactions. Publish negative results to contribute to holistic evidence synthesis .

Q. How can researchers address reproducibility challenges in this compound’s preclinical studies?

  • Methodological Answer : Adopt open-science practices (e.g., preregistration of protocols on platforms like OSF). Share raw data and code publicly. Use validated cell lines (e.g., ATCC-certified) and detail environmental conditions (e.g., humidity in animal facilities). Replicate key experiments in independent labs and report effect sizes with confidence intervals .

Q. Data Analysis & Interpretation

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curves) to estimate EC50 values. Use Bayesian hierarchical models to handle sparse data. Visualize results with heatmaps or 3D response surfaces. Validate assumptions via residual plots and sensitivity analyses .

Q. How should researchers mitigate bias when interpreting this compound’s clinical trial data for publication?

  • Methodological Answer : Predefine primary/secondary endpoints to avoid post hoc cherry-picking. Disclose conflicts of interest and funding sources. Use CONSORT checklists for reporting transparency. Engage independent statisticians for blinded data reviews .

Q. Ethical & Procedural Considerations

Q. What ethical frameworks guide participant recruitment in this compound’s human trials?

  • Methodological Answer : Follow ICMJE guidelines for informed consent, ensuring participants understand risks/benefits. Stratify recruitment by demographic factors (age, comorbidities) to ensure diversity. Establish Data Safety Monitoring Boards (DSMBs) for interim reviews. Archive consent forms and IRB approvals for audit compliance .

属性

IUPAC Name

7-chloro-4-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S2/c17-13-4-5-14-15(12-13)19-8-6-16(14)23-10-3-1-2-7-18-9-11-24-25(20,21)22/h4-6,8,12,18H,1-3,7,9-11H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHXOCXLJZGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)OCCCCCNCCSS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194210
Record name Almarl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41287-43-8
Record name Almarl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041287438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almarl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。